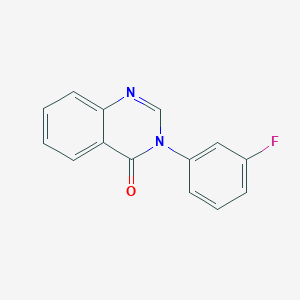![molecular formula C15H18N2O2S B5232083 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in many physiological processes, including cell growth, differentiation, and apoptosis.
作用机制
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol works by binding to the ATP-binding site of the MAPK kinase (MEK) 1/2, which is upstream of ERK1/2 in the MAPK pathway. This prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling events. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a competitive inhibitor of MEK1/2, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in immune cells, and protect neurons from oxidative stress and excitotoxicity. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has also been shown to modulate the expression of various genes involved in cellular processes such as proliferation, differentiation, and survival.
实验室实验的优点和局限性
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments. It is a highly specific inhibitor of the MAPK pathway, which allows researchers to study the role of this pathway in various cellular processes without interference from other signaling pathways. It is also relatively easy to use and has a low toxicity profile. However, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for research involving 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway. Another area is the study of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol in targeted drug delivery systems could be explored to improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a synthetic compound that has been widely used in scientific research to study the role of the MAPK pathway in various cellular processes. It is a potent and selective inhibitor of the pathway and has several advantages and limitations for lab experiments. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has a variety of biochemical and physiological effects and has several future directions for research.
合成方法
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-thiopyrimidine with 3-chloro-1-phenoxy-2-propanol, followed by oxidation with hydrogen peroxide and purification using chromatography. The final product is a white crystalline powder with a molecular weight of 267.8 g/mol.
科学研究应用
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been extensively used in scientific research to study the role of the MAPK pathway in various cellular processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a downstream target of the MAPK pathway. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been used to study the role of the MAPK pathway in cancer, inflammation, and neurodegenerative diseases, among others.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)17-15(16-11)20-10-13(18)9-19-14-6-4-3-5-7-14/h3-8,13,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITZTSJWXOTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5352695 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

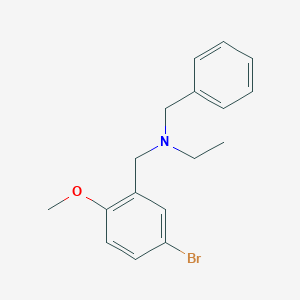
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
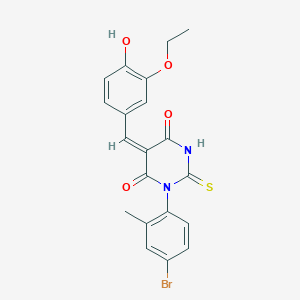
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
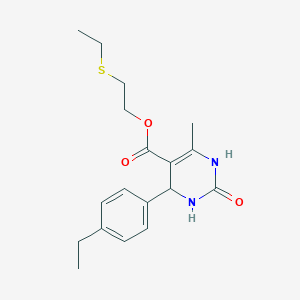
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
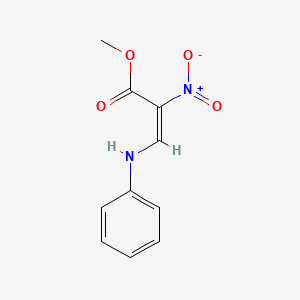
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
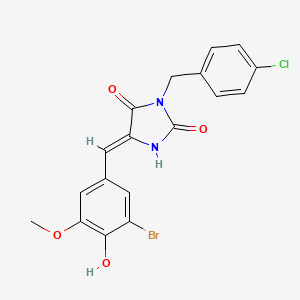
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
